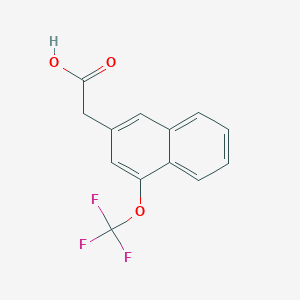
2-(p-Tolylethynyl)quinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(对甲苯乙炔基)喹啉-3-甲醛是一种有机化合物,属于喹啉类。它的特点是在 2 位上被一个对甲苯乙炔基取代,在 3 位上被一个醛基取代。
准备方法
合成路线和反应条件
2-(对甲苯乙炔基)喹啉-3-甲醛的合成通常涉及喹啉衍生物与对甲苯乙炔基试剂的反应。一种常见的方法是 Sonogashira 偶联反应,其中在惰性气氛下,在钯催化剂和铜助催化剂存在的情况下,喹啉衍生物与对甲苯乙炔基溴反应。 该反应通常在四氢呋喃 (THF) 或二甲基甲酰胺 (DMF) 等溶剂中在升高的温度下进行 .
工业生产方法
2-(对甲苯乙炔基)喹啉-3-甲醛的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高反应的效率和产率。优化反应条件,例如温度、压力和催化剂负载量,对于大规模生产至关重要。
化学反应分析
反应类型
2-(对甲苯乙炔基)喹啉-3-甲醛可以发生各种化学反应,包括:
氧化: 醛基可以使用氧化剂(如高锰酸钾或三氧化铬)氧化为羧酸。
还原: 醛基可以使用还原剂(如硼氢化钠或氢化铝锂)还原为伯醇。
取代: 对甲苯乙炔基可以在适当条件下参与亲核取代反应,其中亲核试剂取代乙炔基。
常用试剂和条件
氧化: 高锰酸钾在水性介质中或三氧化铬在乙酸中。
还原: 硼氢化钠在甲醇中或氢化铝锂在乙醚中。
取代: 在三乙胺等碱存在下,胺或硫醇等亲核试剂。
形成的主要产物
氧化: 2-(对甲苯乙炔基)喹啉-3-羧酸。
还原: 2-(对甲苯乙炔基)喹啉-3-甲醇。
取代: 根据所用亲核试剂的不同,会形成各种取代的喹啉衍生物。
科学研究应用
2-(对甲苯乙炔基)喹啉-3-甲醛有几个科学研究应用:
化学: 用作合成更复杂的有机分子和杂环化合物的构件。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 探索作为药物发现和开发中的先导化合物,特别是针对特定酶或受体。
工业: 用于开发先进材料,如有机半导体和发光二极管 (LED)。
作用机制
2-(对甲苯乙炔基)喹啉-3-甲醛的作用机制取决于其具体的应用。在药物化学中,它可能通过与特定分子靶标(如酶或受体)结合而发挥作用,从而调节其活性。对甲苯乙炔基可以增强化合物与蛋白质疏水口袋相互作用的能力,而醛基可以与靶标中亲核残基形成共价键。
相似化合物的比较
类似化合物
2-氯喹啉-3-甲醛: 结构相似,但用氯基取代对甲苯乙炔基。
2-苯基乙炔基喹啉-3-甲醛: 结构相似,但用苯基乙炔基取代对甲苯乙炔基。
独特性
2-(对甲苯乙炔基)喹啉-3-甲醛的独特之处在于存在对甲苯乙炔基,它可以赋予独特的电子和空间性质。这种独特性会影响化合物的反应性、结合亲和力和整体生物活性,使其成为各种研究和工业应用中宝贵的化合物。
属性
分子式 |
C19H13NO |
|---|---|
分子量 |
271.3 g/mol |
IUPAC 名称 |
2-[2-(4-methylphenyl)ethynyl]quinoline-3-carbaldehyde |
InChI |
InChI=1S/C19H13NO/c1-14-6-8-15(9-7-14)10-11-19-17(13-21)12-16-4-2-3-5-18(16)20-19/h2-9,12-13H,1H3 |
InChI 键 |
FSCQYRLRLZFKNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C#CC2=NC3=CC=CC=C3C=C2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



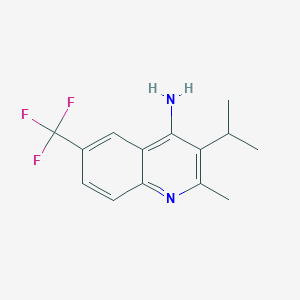
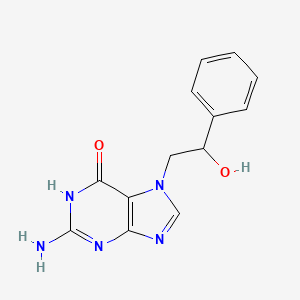
![4-Aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carbonitrile](/img/structure/B11851861.png)
![7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline](/img/structure/B11851863.png)
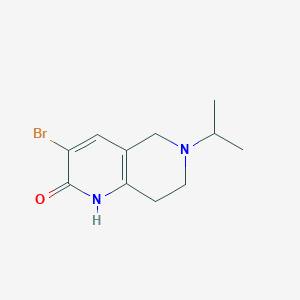
![tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate](/img/structure/B11851878.png)


![3-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11851893.png)
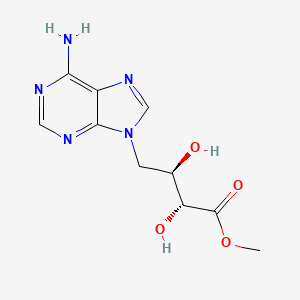
![Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11851907.png)

